molecular formula C19H30N2O4 B11354683 N-[[1-(dimethylamino)cyclohexyl]methyl]-3,4,5-trimethoxybenzamide CAS No. 363626-74-8

N-[[1-(dimethylamino)cyclohexyl]methyl]-3,4,5-trimethoxybenzamide

Cat. No.: B11354683
CAS No.: 363626-74-8
M. Wt: 350.5 g/mol
InChI Key: NNDUKDSRPKXWMA-UHFFFAOYSA-N
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Description

N-[[1-(dimethylamino)cyclohexyl]methyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative of significant interest in early-stage pharmacological research. Its molecular structure combines two privileged scaffolds: a 3,4,5-trimethoxybenzamide group and an N-[[1-(dimethylamino)cyclohexyl]methyl] side chain. The 3,4,5-trimethoxybenzamide moiety is a key structural feature in a range of bioactive molecules and is found in compounds with diverse therapeutic activities, including antitumor, antiviral, and central nervous system (CNS) effects . For instance, the approved antiemetic drug trimethobenzamide shares this subunit . The other segment of the molecule resembles the structure found in certain synthetic chemical tools, underscoring the compound's potential for probing biological pathways . This unique architecture makes it a valuable chemical probe for investigating structure-activity relationships (SAR), particularly in the development of novel ligands for CNS targets . Researchers are exploring this compound and its analogs to understand their mechanism of action, which may involve interactions with neurotransmitter systems such as dopamine and serotonin receptors . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

363626-74-8

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H30N2O4/c1-21(2)19(9-7-6-8-10-19)13-20-18(22)14-11-15(23-3)17(25-5)16(12-14)24-4/h11-12H,6-10,13H2,1-5H3,(H,20,22)

InChI Key

NNDUKDSRPKXWMA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Preparation Methods

Core Amide Bond Formation Strategy

The primary synthetic route involves coupling 3,4,5-trimethoxybenzoyl chloride with 1-(dimethylamino)cyclohexylmethylamine under Schotten-Baumann or Steglich conditions. Key steps include:

  • Acylation : The amine nucleophile attacks the electrophilic carbonyl carbon of the benzoyl chloride, facilitated by bases like NaOH or DMAP.

  • Solvent Selection : Polar aprotic solvents (e.g., chloroform, toluene) enhance reaction efficiency by stabilizing ionic intermediates.

A representative procedure from CAS 63886-94-2 (a structural analog) involves refluxing equimolar amounts of benzoyl chloride and cyclohexylmethylamine derivative in chloroform for 3 hours, achieving 78% yield after crystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Microwave-assisted synthesis in tert-butanol at 135°C for 30 minutes increases reaction rates and yields (up to 86%) compared to conventional heating. Conversely, aqueous alkaline conditions promote competitive pathways, yielding syn/anti diastereomer mixtures.

Table 1: Solvent Impact on Yield and Selectivity

SolventTemperature (°C)Time (h)Yield (%)Diastereomer Ratio (anti:syn)
tert-Butanol1350.58695:5
Toluene11037290:10
H₂O (pH 12)1350.59860:40

Data adapted from microwave-assisted protocols.

Purification and Isolation Techniques

Crystallization and Acid-Base Workup

Crude products are typically isolated via:

  • Acid Precipitation : Adding HCl to alkaline reaction mixtures protonates the amide, inducing precipitation.

  • Solvent Crystallization : Methanol or acetone recrystallization removes unreacted starting materials, as demonstrated for N-cyclohexyl-3,4,5-trimethoxybenzamide.

Table 2: Purification Outcomes

MethodPurity (%)Recovery (%)
HCl Precipitation9285
Methanol Crystallization9978

Analytical Characterization

Spectroscopic and Chromatographic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (s, 2H, Ar-H), 3.89 (s, 9H, OCH₃), 3.45 (d, 2H, CH₂N), 2.20 (s, 6H, N(CH₃)₂).

  • HPLC : Retention time = 12.3 min (C18 column, MeOH:H₂O 70:30).

Table 3: Physicochemical Properties

PropertyValue
Molecular Weight350.5 g/mol
Melting Point162–164°C (decomp.)
LogP3.26
Solubility (H₂O)<1 mg/mL

Scalability and Industrial Applicability

Challenges in Large-Scale Production

  • Cost of 3,4,5-Trimethoxybenzoyl Chloride : Requires multistep synthesis from gallic acid.

  • Amine Stability : The dimethylaminocyclohexylmethylamine precursor is hygroscopic, necessitating anhydrous conditions.

Patent US20160279065A1 highlights nanoparticle encapsulation as a method to enhance compound stability during bulk storage.

Comparative Analysis of Synthetic Methodologies

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times from hours to minutes but requires specialized equipment. Conventional reflux offers higher scalability but lower stereocontrol .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[[1-(dimethylamino)cyclohexyl]methyl]-3,4,5-trimethoxybenzamide with analogous benzamide derivatives, focusing on structural features, molecular properties, and reported activities:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity References
This compound (Target) C₂₀H₃₀N₂O₄* Cyclohexylmethyl with dimethylamino group ~362.47 Not explicitly reported; inferred anticancer potential N/A
N-Cyclohexyl-3,4,5-trimethoxybenzamide C₁₆H₂₃NO₄ Cyclohexyl group 293.36 Anticancer (NF-κB inhibition, apoptosis)
N-((1Z)-3-(2-(3-(4-(Dimethylamino)phenyl)acryloyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (6c) C₃₇H₃₅N₅O₁₁ Furan, dimethylaminophenyl, hydrazine linker 725.70 Cytotoxic (HepG2 cells, dual HDAC/tubulin inhibition)
N-(4-Hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide C₁₇H₁₉NO₅ 4-hydroxy-2-methylphenyl 317.34 Not reported; potential directing group for C–H functionalization
N-(2-Hydroxybenzoyl)-3,4,5-trimethoxybenzamide (1y) C₁₇H₁₈NO₆ Salicylamide hybrid 332.11 Antiproliferative activity (HPLC purity: 96.9%)
N-[4-(2-(Dimethylamino)ethoxy]benzyl]-3,4,5-trimethoxybenzamide hydrochloride C₂₂H₂₉ClN₂O₅ Dimethylaminoethoxybenzyl 460.93 Antiemetic (commercial name: Trimethobenzamide)

*Calculated molecular formula and weight based on structural analysis.

Structural and Functional Analysis

Core Benzamide Modifications: The 3,4,5-trimethoxybenzamide moiety is conserved across all compounds, contributing to π-π stacking and hydrophobic interactions with biological targets.

Biological Activity Trends: Anticancer Mechanisms: N-Cyclohexyl derivatives () and hydrazine-linked analogs () show dual HDAC/tubulin inhibition, suggesting the target compound may share similar pathways. Substituent Impact: The dimethylamino group in the target compound could enhance solubility and intracellular retention compared to non-polar analogs like N-cyclohexyl-3,4,5-trimethoxybenzamide .

Physicochemical Properties: LogP: The target compound’s LogP is estimated to be lower than N-cyclohexyl analogs due to the polar dimethylamino group, balancing lipophilicity and solubility. Hydrogen Bonding: The dimethylamino group may participate in hydrogen bonding, contrasting with the inert cyclohexyl group in .

Key Research Findings

Synthetic Feasibility: The target compound can be synthesized via amide coupling between 3,4,5-trimethoxybenzoyl chloride and 1-(dimethylamino)cyclohexylmethylamine, analogous to methods in .

Comparative Advantages: The dimethylamino-cyclohexylmethyl group may reduce metabolic degradation compared to furan or hydroxy-substituted derivatives ().

Biological Activity

N-[[1-(dimethylamino)cyclohexyl]methyl]-3,4,5-trimethoxybenzamide, also known as a synthetic opioid, is a compound that has gained attention for its biological activity and potential therapeutic applications. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H30N2O4
  • Molecular Weight : 350.459 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a cyclohexyl group and multiple methoxy substituents on the benzene ring, which are critical for its biological activity.

This compound primarily acts as an agonist at the mu-opioid receptor (MOR). Its binding affinity and selectivity towards various opioid receptors have been characterized in several studies:

  • Binding Affinity : The compound demonstrates a moderate affinity for MOR with an inhibition constant (KiK_i) ranging from 3.3 nM to 1200 nM depending on the specific receptor subtype and experimental conditions .

Table 1: Binding Affinities of this compound

Receptor TypeKiK_i (nM)Reference
Mu Opioid Receptor (MOR)3.3 ± 0.33
Delta Opioid Receptor (DOR)56 ± 4.6
Kappa Opioid Receptor (KOR)16 ± 3.9

Pharmacological Effects

The pharmacological profile of this compound indicates significant analgesic properties similar to other opioids. Studies have shown that it can effectively reduce pain responses in animal models.

Case Study: Analgesic Efficacy

In a controlled study involving rodent models, the compound was administered at varying doses to assess its analgesic efficacy. Results indicated a dose-dependent reduction in pain response measured by the tail-flick test:

  • Dosage : 0.5 mg/kg to 5 mg/kg
  • Pain Reduction : Significant reduction observed at doses above 2 mg/kg.

Toxicology and Safety Profile

While the compound exhibits promising analgesic effects, its safety profile remains a concern due to potential for abuse and adverse effects commonly associated with synthetic opioids. Reports indicate instances of overdose linked to similar compounds in the same class.

Table 2: Reported Adverse Effects

Adverse EffectDescription
Respiratory DepressionSignificant risk at high doses
Dependence PotentialSimilar to traditional opioids
Withdrawal SymptomsObserved upon cessation

Q & A

Q. What are the optimal synthetic routes for N-[[1-(dimethylamino)cyclohexyl]methyl]-3,4,5-trimethoxybenzamide, and how do reaction conditions influence isomer formation?

The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with a cyclohexylmethylamine derivative under controlled pH (8–9) and temperature (0–5°C). Evidence from analogous compounds highlights the importance of using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating the desired product . Z/E isomerism may arise during amide bond formation; NMR spectroscopy (e.g., NOESY) and chiral HPLC are recommended for stereochemical confirmation .

Q. How can structural characterization of this compound be rigorously validated?

Combine multiple analytical techniques:

  • 1H/13C NMR : Assign methoxy groups (δ ~3.7–3.9 ppm) and dimethylamino protons (δ ~2.2–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., calculated vs. observed m/z for C₂₂H₃₄N₂O₅) .
  • X-ray crystallography : Resolve cyclohexyl ring conformation and amide bond geometry, if crystals are obtainable .

Q. What are common impurities encountered during synthesis, and how are they addressed?

Impurities include unreacted benzoyl chloride intermediates, hydrolyzed byproducts, and regioisomers. Strategies:

  • Purification : Preparative HPLC with a C18 column (acetonitrile/water mobile phase) .
  • Quality control : LC-MS with UV detection at 254 nm to track residual starting materials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core modifications : Replace the cyclohexyl group with bicyclic or aromatic moieties to assess steric effects on target binding .
  • Functional group tuning : Vary methoxy substituents (e.g., replace with ethoxy or halogen groups) to modulate lipophilicity and electronic properties .
  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like tubulin or kinases, followed by in vitro validation (e.g., MTT assays on cancer cell lines) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:

  • Standardized protocols : Use established cell lines (e.g., HepG2, MCF-7) with consistent passage numbers .
  • Dose-response curves : Test compound concentrations across 3–5 logarithmic decades to calculate accurate IC₅₀ values .
  • Orthogonal assays : Confirm antiproliferative effects via Annexin V/PI staining (apoptosis) and β-tubulin polymerization inhibition .

Q. How can metabolic stability and toxicity be evaluated in preclinical studies?

  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • In vivo toxicity : Administer escalating doses in rodent models (OECD Guideline 423) with histopathological analysis of liver/kidney tissues .

Methodological Considerations

Q. What strategies improve solubility for in vivo applications?

  • Prodrug design : Introduce phosphate or PEG groups on the methoxy or dimethylamino moieties .
  • Nanocarriers : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .

Q. How are regulatory challenges addressed for compounds with structural similarities to controlled substances?

Cross-reference structural analogs in regulatory databases (e.g., USP-NF, Dangerous Drugs Ordinance). For example, closely related benzamide derivatives may require DEA compliance documentation for in vivo studies .

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